2-(2-Bromo-5-fluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

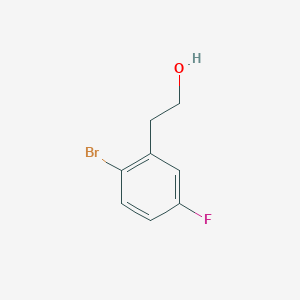

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHMYCOJRHCHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305904 | |

| Record name | 2-Bromo-5-fluorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866029-28-9 | |

| Record name | 2-Bromo-5-fluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866029-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-5-fluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(2-Bromo-5-fluorophenyl)ethanol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic routes, step-by-step experimental protocols, and critical process considerations. The guide emphasizes the chemical principles underpinning the synthetic strategies, ensuring a blend of theoretical understanding and practical application.

Introduction to this compound

This compound (CAS No: 866029-28-9) is a substituted phenylethanol derivative.[1][2] Its structural features, namely the bromo and fluoro substituents on the phenyl ring, make it a valuable building block in medicinal chemistry. The presence of these halogens allows for further functionalization through various cross-coupling reactions, while also potentially enhancing the metabolic stability and binding affinity of target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 866029-28-9 | [1] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | - |

| Boiling Point | Predicted: 261.4 ± 25.0 °C | ChemicalBook |

| Density | Predicted: 1.562 ± 0.06 g/cm³ | ChemicalBook |

| pKa | Predicted: 14.60 ± 0.10 | ChemicalBook |

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two primary and highly effective routes. The choice between these pathways often depends on the availability of starting materials, desired scale of production, and specific laboratory capabilities.

-

Pathway A: Reduction of a Carboxylic Acid Derivative. This approach involves the reduction of 2-bromo-5-fluorophenylacetic acid or its corresponding ester to the primary alcohol.

-

Pathway B: Grignard Reaction. This classic carbon-carbon bond-forming reaction utilizes a suitable Grignard reagent and a carbonyl compound, in this case, 2-bromo-5-fluorobenzaldehyde.

The following diagram illustrates these two convergent synthetic approaches.

Caption: Convergent synthetic pathways to this compound.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route requires careful consideration of several factors. The following table provides a comparative analysis of the two primary pathways.

Table 2: Comparison of Synthetic Pathways

| Feature | Pathway A: Reduction | Pathway B: Grignard Reaction |

| Starting Material | 2-Bromo-5-fluorophenylacetic acid | 2-Bromo-5-fluorobenzaldehyde |

| Key Reagent | Lithium aluminum hydride (LiAlH₄) | Grignard reagent (e.g., methylmagnesium bromide) |

| Advantages | - Direct conversion to the primary alcohol.- High yields are often achievable.- Less sensitive to steric hindrance around the reaction center. | - Excellent for carbon-carbon bond formation.- Can be adapted to introduce various side chains. |

| Disadvantages | - LiAlH₄ is highly reactive and pyrophoric, requiring strict anhydrous conditions and careful handling.[3] - The reagent is not selective and will reduce other susceptible functional groups. | - Grignard reagents are highly sensitive to moisture and protic solvents.[4] - The reaction can be sluggish to initiate.[5] - Potential for side reactions if the aldehyde is not pure. |

| Ideal Scale | Laboratory to pilot scale | Laboratory to pilot scale |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of this compound via both proposed pathways. Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Pathway A: Reduction of 2-Bromo-5-fluorophenylacetic Acid

This protocol details the reduction of 2-bromo-5-fluorophenylacetic acid using lithium aluminum hydride (LiAlH₄).

Diagram of the Reduction Workflow:

Caption: Workflow for the LiAlH4 reduction of 2-bromo-5-fluorophenylacetic acid.

Materials:

-

2-Bromo-5-fluorophenylacetic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.0 - 3.0 eq) and anhydrous THF under a nitrogen atmosphere.

-

Addition of Starting Material: Dissolve 2-bromo-5-fluorophenylacetic acid (1.0 eq) in anhydrous THF in a separate flask. Slowly add this solution to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C. Cautiously and slowly add deionized water (x mL, where x is the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄.[3] This is followed by the dropwise addition of 15% aqueous NaOH solution (x mL) and then deionized water (3x mL).[3]

-

Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts. Wash the filter cake with ethyl acetate. Combine the filtrate and the washings, and separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[6]

Table 3: Representative Data for Pathway A

| Parameter | Value |

| Scale | 5.0 g of 2-Bromo-5-fluorophenylacetic acid |

| LiAlH₄ | ~3.3 g |

| Anhydrous THF | 100 mL |

| Typical Yield | 85-95% |

| Purity (post-chromatography) | >98% |

Pathway B: Grignard Reaction with 2-Bromo-5-fluorobenzaldehyde

This protocol outlines the synthesis of this compound via the reaction of 2-bromo-5-fluorobenzaldehyde with a Grignard reagent, such as methylmagnesium bromide.

Diagram of the Grignard Reaction Workflow:

Caption: Workflow for the Grignard synthesis of this compound.

Materials:

-

Magnesium turnings (1.2 eq)

-

Methyl bromide or iodide (1.1 eq)

-

Anhydrous diethyl ether or THF

-

2-Bromo-5-fluorobenzaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.[5] Add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed.[7]

-

Reaction with Aldehyde: Once the Grignard reagent has formed, cool the solution to 0 °C in an ice bath. Dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.[8]

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6]

Table 4: Representative Data for Pathway B

| Parameter | Value |

| Scale | 5.0 g of 2-Bromo-5-fluorobenzaldehyde |

| Magnesium Turnings | ~0.7 g |

| Methyl Bromide | ~2.6 g |

| Anhydrous Diethyl Ether | 100 mL |

| Typical Yield | 70-85% |

| Purity (post-chromatography) | >97% |

Safety and Handling

This compound:

-

Harmful if swallowed.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Lithium Aluminum Hydride (LiAlH₄):

-

Highly flammable solid.

-

Reacts violently with water, releasing flammable gases.

-

Causes severe skin burns and eye damage.

-

Must be handled under an inert, anhydrous atmosphere.[3]

Grignard Reagents:

-

Highly flammable liquids and vapors.

-

React violently with water.

-

Cause skin and eye irritation.

-

Must be handled under an inert, anhydrous atmosphere.[4]

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle with appropriate engineering controls and personal protective equipment.

Conclusion

The synthesis of this compound can be effectively achieved through either the reduction of 2-bromo-5-fluorophenylacetic acid or a Grignard reaction with 2-bromo-5-fluorobenzaldehyde. The choice of pathway will be dictated by the availability of starting materials and the specific safety infrastructure of the laboratory. Both methods, when performed with care and adherence to the detailed protocols, can provide high yields of the desired product, a valuable intermediate for further chemical exploration.

References

- 1. Page loading... [guidechem.com]

- 2. 2-(2-Bromo-5-fluorophenyl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. cerritos.edu [cerritos.edu]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Purification [chem.rochester.edu]

- 7. benchchem.com [benchchem.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

The Strategic Synthesis and Application of 2-(2-Bromo-5-fluorophenyl)ethanol: A Technical Primer for Medicinal Chemists

Introduction: The Value Proposition of a Halogenated Phenylethanol Building Block

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly bromine and fluorine, into molecular scaffolds is a cornerstone of rational drug design. These elements offer medicinal chemists fine-tuned control over a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. 2-(2-Bromo-5-fluorophenyl)ethanol (CAS No. 866029-28-9) emerges as a key intermediate of significant interest. Its structure, featuring an ortho-bromo substituent, a meta-fluoro substituent, and a primary alcohol side chain, presents a versatile platform for constructing complex molecular architectures. The ortho-bromo group is primed for a variety of cross-coupling reactions, while the fluoro group enhances metabolic stability and modulates electronic properties. The ethanol moiety provides a convenient handle for further functionalization, such as etherification, esterification, or oxidation. This guide provides an in-depth analysis of this compound, from its synthesis and characterization to its strategic application in the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a building block's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 866029-28-9 | Chemical Abstracts Service |

| Molecular Formula | C₈H₈BrFO | N/A |

| Molecular Weight | 219.05 g/mol | N/A |

| Predicted Boiling Point | 261.4 ± 25.0 °C | N/A |

| Predicted Density | 1.562 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 14.60 ± 0.10 | N/A |

Predicted Spectroscopic Characteristics

While specific experimental data for this exact compound is not widely published, a detailed analysis of its structure and data from analogous compounds allows for a reliable prediction of its key spectroscopic features. This predictive analysis is crucial for reaction monitoring and quality control.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals. The two methylene groups of the ethanol side chain will appear as two triplets, a result of spin-spin coupling with each other. The -CH₂- group adjacent to the aromatic ring (benzylic) would likely appear around δ 3.0-3.2 ppm, while the -CH₂- group attached to the hydroxyl group would be further downfield, around δ 3.9-4.1 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic region (δ 7.0-7.6 ppm) will display a complex multiplet pattern due to the coupling between the three aromatic protons and the additional coupling to the ¹⁹F nucleus.

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show eight distinct signals. The two aliphatic carbons of the ethanol chain are expected around δ 40 ppm and δ 62 ppm. The six aromatic carbons will appear in the δ 115-140 ppm range, with their chemical shifts influenced by the bromo and fluoro substituents. Carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F).

-

IR Spectroscopy (KBr Pellet, ν/cm⁻¹): The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching of the primary alcohol will appear as a strong band around 1050 cm⁻¹. Characteristic C-Br and C-F stretching vibrations are also expected in the fingerprint region.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established organic chemistry principles, a robust and logical synthetic pathway can be designed starting from commercially available precursors. The most direct route involves the reduction of a corresponding carbonyl compound.

Proposed Synthetic Pathway: Reduction of a Phenylacetic Acid Derivative

A highly effective and common method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid or its ester derivative. In this case, 2-(2-bromo-5-fluorophenyl)acetic acid is the logical precursor.

dot

An In-Depth Technical Guide to 2-(2-Bromo-5-fluorophenyl)ethanol: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design.[1][2] These elements impart unique physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability.[1][3] Bromine, a larger and more polarizable halogen, can serve as a versatile synthetic handle for further molecular elaboration and can also participate in specific halogen bonding interactions with biological targets. The compound 2-(2-Bromo-5-fluorophenyl)ethanol embodies the synergistic potential of these two halogens, presenting a valuable building block for the synthesis of novel therapeutic agents.[4] This guide provides a comprehensive technical overview of its molecular structure, synthesis, and potential applications, grounded in established chemical principles and field-proven insights.

Molecular Structure and Physicochemical Properties

This compound is a substituted phenylethanol derivative with the chemical formula C₈H₈BrFO and a molecular weight of 219.05 g/mol .[5][6] The molecule features a phenyl ring substituted with a bromine atom at the ortho position and a fluorine atom at the meta position relative to the ethanol side chain. This specific substitution pattern dictates the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity.

A summary of its key physicochemical properties is presented below. Please note that some of these values are predicted due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| CAS Number | 866029-28-9 | [5] |

| Molecular Formula | C₈H₈BrFO | [5] |

| Molecular Weight | 219.05 g/mol | [5][6] |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge |

| Boiling Point | Predicted: ~261.4 °C | |

| Density | Predicted: ~1.56 g/cm³ | |

| pKa | Predicted: ~14.6 |

Elucidation of Molecular Structure: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.

-

Aromatic Region (δ 7.0-7.6 ppm): The three protons on the phenyl ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (likely multiplets) arising from coupling to each other and to the fluorine atom.

-

Ethyl Group (δ 2.8-4.0 ppm): The two methylene groups of the ethanol side chain will appear as two distinct signals, likely triplets, due to coupling with each other. The methylene group attached to the phenyl ring (-CH₂-Ar) is expected to be more downfield (δ ~2.8-3.1 ppm) than the methylene group bearing the hydroxyl group (-CH₂-OH), which would be expected around δ 3.7-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the hydroxyl proton.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-165 ppm): The six carbons of the phenyl ring will appear in this region. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), while other aromatic carbons will show smaller two- and three-bond couplings. The carbon attached to the bromine atom will also have a characteristic chemical shift.

-

Ethyl Group Carbons (δ 35-65 ppm): The two carbons of the ethanol side chain will appear in this region. The carbon attached to the phenyl ring is expected around δ 35-40 ppm, while the carbon bearing the hydroxyl group will be more downfield, around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[7]

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[8]

-

C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region will be indicative of the C-O single bond of the primary alcohol.

-

C-Br and C-F Stretches: The C-Br and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹, with the C-F stretch being stronger and at a higher wavenumber than the C-Br stretch.[9]

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 219 and 221 with a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways for phenylethanol derivatives include the loss of water (M-18), loss of a CH₂OH radical (M-31), and cleavage of the benzylic bond to form a stable benzylic cation.[10][11] The presence of the bromine and fluorine atoms will influence the fragmentation pattern and the isotopic distribution of the fragment ions.

Synthesis of this compound: A Validated Approach

A reliable method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-(2-bromo-5-fluorophenyl)acetic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[7][12][13]

Figure 1: Synthetic scheme for the reduction of 2-(2-bromo-5-fluorophenyl)acetic acid.

Experimental Protocol: Reduction of 2-(2-Bromo-5-fluorophenyl)acetic Acid

Disclaimer: This protocol is a hypothetical procedure based on established methods for similar reductions.[12][14] It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-(2-Bromo-5-fluorophenyl)acetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

10% Sulfuric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Carboxylic Acid: Dissolve 2-(2-bromo-5-fluorophenyl)acetic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution of the carboxylic acid dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that produces hydrogen gas. Subsequently, add a 10% aqueous solution of sulfuric acid until a clear solution is obtained.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel to yield the pure product.

Applications in Drug Development: A Versatile Building Block

While specific applications of this compound in publicly disclosed drug discovery programs are not extensively documented, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry.[15][16]

References

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 202865-66-5|(2-Bromo-5-fluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 8. youtube.com [youtube.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 13. adichemistry.com [adichemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. EP0070134A1 - Secondary phenyl ethanol amines and their pharmaceutical use - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Bromo-5-fluorophenyl)ethanol

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel or intermediary compounds is paramount. 2-(2-Bromo-5-fluorophenyl)ethanol, with its molecular formula C₈H₈BrFO and molecular weight of 219.05 g/mol , serves as a valuable building block, incorporating several key functional groups that necessitate a multi-faceted analytical approach for confirmation.[1][2][3] This guide provides an in-depth, predictive framework for the spectroscopic characterization of this molecule, leveraging foundational principles and data from analogous structures. We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data points, but the underlying scientific rationale for their interpretation. This document is designed for researchers and drug development professionals who require a practical and scientifically rigorous understanding of how to verify the identity and purity of such compounds.

Molecular Structure and Predicted Spectroscopic Fingerprints

The structural integrity of a compound is the bedrock of its function. The analysis of this compound hinges on identifying the spectroscopic signatures of its constituent parts: a 1,2,4-trisubstituted aromatic ring, a primary alcohol side chain, and the influential bromine and fluorine atoms. Each spectroscopic technique interrogates the molecule from a different angle, and their combined data provides a comprehensive and self-validating confirmation of the structure.

Diagram 1: Molecular Structure of this compound

A 2D representation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.

Experimental Protocol: A Self-Validating Approach

A robust NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the universal internal standard (δ = 0.00 ppm), providing a reliable reference point for all chemical shifts.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line, simplifying the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted assignments are detailed below.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| -OH | ~1.5 - 2.5 | Broad Singlet | N/A | 1H | The hydroxyl proton is exchangeable, leading to a broad signal. Its chemical shift can vary with concentration and temperature. |

| Ar-CH₂- | ~3.10 | Triplet (t) | J ≈ 6-7 Hz | 2H | These benzylic protons are adjacent to a CH₂ group, resulting in a triplet. The electron-withdrawing aromatic ring shifts them downfield. |

| -CH₂-OH | ~3.95 | Triplet (t) | J ≈ 6-7 Hz | 2H | These protons are deshielded by the adjacent electronegative oxygen atom. They are split into a triplet by the neighboring benzylic CH₂ group. |

| Ar-H (H3) | ~7.05 | Doublet of Doublets (dd) | J ≈ 8.5, 3.0 Hz | 1H | This proton is coupled to both the adjacent aromatic proton (large J) and the fluorine atom (smaller J). |

| Ar-H (H6) | ~7.25 | Doublet of Doublets (dd) | J ≈ 8.5, 5.5 Hz | 1H | This proton experiences coupling from the adjacent aromatic proton and a larger coupling from the ortho-fluorine atom. |

| Ar-H (H4) | ~7.50 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H | This proton is ortho to the bromine atom, leading to significant deshielding. It is coupled to two other aromatic protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The influence of electronegative atoms (O, F, Br) is critical in predicting these shifts.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| Ar-C H₂- | ~39 | Standard chemical shift for a benzylic carbon attached to an sp³ carbon. |

| -C H₂-OH | ~61 | The attached oxygen atom strongly deshields this carbon, shifting it significantly downfield relative to a standard alkane carbon.[4] |

| C -F | ~162 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine will appear as a doublet with a very large one-bond coupling constant (¹JCF) and will be significantly deshielded. |

| C -Br | ~122 | The bromine atom deshields the attached carbon, but less so than fluorine or oxygen. |

| Aromatic CH | ~115-135 | The remaining aromatic CH carbons will appear in this region. Fluorine coupling will likely resolve them into doublets with smaller J values. |

| Aromatic Quaternary | ~140 | The quaternary carbon to which the ethanol side chain is attached will be deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[5][6]

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the preferred modern method. It requires minimal sample preparation—a single drop of the neat liquid is placed on the ATR crystal.

-

Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.

-

Data Range: The spectrum is typically scanned from 4000 cm⁻¹ to 600 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum is expected to show distinct peaks corresponding to the vibrations of the O-H, C-H, C-O, and aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~3350 | Strong, Broad | O-H Stretch | This broad, intense absorption is the classic signature of an alcohol's hydroxyl group, broadened by hydrogen bonding.[7] |

| ~3050 | Medium | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.[8] |

| ~2930, ~2870 | Medium | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the ethyl side chain. |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C Stretch | These absorptions are characteristic of carbon-carbon double bond stretching within the benzene ring. |

| ~1250 | Strong | C-O Stretch | The stretching vibration of the C-O single bond in a primary alcohol gives a strong, characteristic peak.[7] |

| ~1130 | Strong | C-F Stretch | The carbon-fluorine bond stretch is typically strong and appears in this region. |

| ~820 | Strong | C-H Out-of-Plane Bend | This absorption can be indicative of the 1,2,4-trisubstitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, creating a molecular fingerprint.

-

Sample Introduction: The sample can be introduced via direct infusion or through a Gas Chromatography (GC) column (GC-MS), which provides simultaneous separation and analysis.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The mass spectrum will be defined by the molecular ion and its characteristic fragmentation.

| m/z Value | Identity | Rationale |

| 218 & 220 | [M]⁺ and [M+2]⁺ | Molecular Ion Peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of a single bromine atom in the molecule.[9] |

| 200 & 202 | [M-H₂O]⁺ | Loss of a water molecule (18 Da) is a very common fragmentation pathway for alcohols. |

| 187 & 189 | [M-CH₂OH]⁺ | Alpha-cleavage resulting in the loss of the hydroxymethyl radical (31 Da) is a characteristic fragmentation for primary alcohols.[9] This would leave a stable benzylic cation. |

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all three methods to build an unshakeable structural confirmation.

Diagram 2: Integrated Analysis Workflow

Combining data streams for structural verification.

Conclusion

The spectroscopic characterization of this compound is a clear example of the synergy between modern analytical techniques. By predicting the ¹H and ¹³C NMR spectra, we map the carbon-hydrogen skeleton. IR spectroscopy provides rapid confirmation of essential functional groups like the alcohol and aromatic ring. Finally, mass spectrometry confirms the molecular weight and, through its distinct isotopic pattern, verifies the presence of bromine. This integrated, multi-technique approach provides a robust and self-validating system, ensuring that researchers and scientists can proceed with confidence in the identity and purity of their materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 866029-28-9 [chemicalbook.com]

- 3. 2-(2-Bromo-5-fluorophenyl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 4. Ethanol(64-17-5) 13C NMR [m.chemicalbook.com]

- 5. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Characterization of 2-(2-Bromo-5-fluorophenyl)ethanol: Solubility and Stability Profiling

Abstract

2-(2-Bromo-5-fluorophenyl)ethanol is a halogenated aromatic compound representative of intermediates crucial in modern drug discovery and fine chemical synthesis. A comprehensive understanding of its physicochemical properties, specifically aqueous solubility and chemical stability, is paramount for successful process development, formulation design, and regulatory compliance. This guide provides a robust scientific framework for characterizing this molecule. Due to the absence of extensive published data for this specific compound, this whitepaper synthesizes established principles of medicinal chemistry with field-proven methodologies, drawing analogies from structurally related compounds. It details step-by-step protocols for determining kinetic and thermodynamic solubility, outlines a comprehensive strategy for forced degradation studies based on ICH guidelines, and proposes plausible degradation pathways. All methodologies are designed as self-validating systems, integrating analytical chemistry to ensure data integrity.

Introduction

The journey of a chemical entity from discovery to application is critically dependent on its intrinsic physicochemical properties. For intermediates like this compound, which features a halogenated phenyl ring and a primary alcohol, two properties are of paramount importance: solubility and stability. Solubility dictates the compound's behavior in aqueous and organic media, influencing reaction kinetics, purification strategies, and, in a pharmaceutical context, bioavailability.[1] Stability determines the compound's shelf-life, dictates necessary storage conditions, and reveals potential degradation products that could pose safety or purity concerns.[2][3]

This guide serves as a comprehensive technical manual for researchers, process chemists, and drug development scientists. It provides both the theoretical underpinnings and practical, step-by-step protocols required to thoroughly characterize the solubility and stability of this compound. The principles and methods described herein are broadly applicable to other novel halogenated intermediates.

Molecular Structure and Predicted Physicochemical Properties

A molecule's structure is the blueprint for its physical behavior. The unique arrangement of a phenyl ring substituted with both bromine and fluorine, alongside a flexible ethanol chain, governs its interactions and reactivity.

Chemical Structure: C₈H₈BrFO[4][5]

The presence of electronegative fluorine and bromine atoms significantly influences the molecule's properties:

-

Lipophilicity: Halogenation, particularly with fluorine, can increase a molecule's lipophilicity (affinity for fatty, non-polar environments).[6][7] This is critical for predicting solubility in organic solvents and potential for membrane permeability. The introduction of fluorine can modulate lipophilicity, which in turn can improve oral bioavailability and passive membrane permeability.[7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like Cytochrome P450.[6][8][9]

-

Acidity (pKa): The electron-withdrawing effects of the halogens will make the hydroxyl proton of the ethanol group slightly more acidic than that of an unsubstituted phenylethanol. This can influence solubility in buffers of varying pH.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a compound's utility, especially in biological and pharmaceutical applications. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[1][10][11]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[12][13] This high-throughput method is valuable for early-stage discovery to quickly flag problematic compounds.[11][14] However, it can often overestimate true solubility due to the formation of supersaturated solutions or amorphous precipitates.[1][10]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24 hours or more) with the solid material.[12][15] This "shake-flask" method is considered the gold standard for its accuracy and relevance to formulation and development.[16][17][18]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the definitive method for determining the equilibrium solubility of this compound.

Objective: To determine the maximum concentration of the test compound that can be dissolved in a given solvent system under equilibrium conditions.[15]

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) into separate 2 mL glass vials. Ensure the amount is sufficient to maintain a visible solid residue after the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) or other relevant solvents.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[12]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard calibration curve.

Illustrative Solubility Data

The following table presents hypothetical but scientifically plausible solubility data for this compound, based on the expected properties of a moderately lipophilic, neutral molecule.

| Solvent System | Temperature (°C) | Solubility Type | Illustrative Value (µg/mL) |

| Water | 25 | Thermodynamic | 55 |

| PBS (pH 7.4) | 25 | Thermodynamic | 60 |

| Ethanol | 25 | Thermodynamic | >10,000 |

| DMSO | 25 | Thermodynamic | >20,000 |

| PBS (pH 7.4) | 25 | Kinetic | 150 |

This data is for illustrative purposes only.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of a comprehensive solubility assessment strategy.

Chemical Stability and Forced Degradation Analysis

Understanding a molecule's stability is a regulatory necessity and a scientific imperative.[3] Forced degradation, or stress testing, is an essential process where a compound is exposed to harsh conditions to deliberately accelerate its decomposition.[2][19] These studies are crucial for:

-

Establishing degradation pathways and identifying potential degradation products.[2][20]

-

Demonstrating the specificity of analytical methods, ensuring that degradants can be separated from the parent compound.

-

Informing decisions on formulation, packaging, and storage conditions.[2][3]

Protocol for Forced Degradation Studies

This protocol is designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[21][22][23]

Objective: To identify likely degradation products and pathways by subjecting the compound to a variety of stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with water) should be run in parallel. The goal is to achieve 10-20% degradation.[24]

-

Acidic Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

-

Basic Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

-

Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

-

Photostability: Expose the solution to a calibrated light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Quenching: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent peak and any new peaks corresponding to degradation products.

Plausible Degradation Pathways

Based on the structure of this compound, the primary alcohol is the most likely site of chemical transformation, particularly under oxidative conditions.

-

Oxidation: The primary alcohol can be oxidized first to an aldehyde, 2-(2-Bromo-5-fluorophenyl)acetaldehyde, and subsequently to a carboxylic acid, 2-(2-Bromo-5-fluorophenyl)acetic acid. This is a common metabolic and chemical degradation pathway for benzylic alcohols.[25][26][27]

-

Other Pathways: While less common under typical stress conditions, other pathways like dehydration to form a styrene derivative or dehalogenation are theoretically possible under more extreme conditions.

The following diagram illustrates the most probable oxidative degradation pathway.

Analytical Methodologies

Robust analytical methods are the cornerstone of any solubility or stability study. A stability-indicating HPLC method is essential.

-

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard. Coupling with Mass Spectrometry (LC-MS) is highly recommended for the definitive identification of degradation products.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) provides good retention and separation for this type of moderately polar aromatic compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from more or less polar degradants.

-

Detection: UV detection at a wavelength where the phenyl ring shows maximum absorbance (e.g., ~220-260 nm). Mass spectrometry provides molecular weight information, which is critical for structural elucidation of unknown impurities.

Conclusion

The systematic characterization of this compound, or any novel chemical intermediate, is a foundational activity in scientific research and development. By employing rigorous, validated protocols such as the shake-flask method for thermodynamic solubility and comprehensive forced degradation studies, researchers can generate the high-quality data necessary to de-risk future development. This guide provides the strategic framework and detailed methodologies to confidently assess the solubility and stability of this molecule, enabling informed decisions in process chemistry, formulation science, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 866029-28-9 [chemicalbook.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ovid.com [ovid.com]

- 11. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. inventivapharma.com [inventivapharma.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. ajpsonline.com [ajpsonline.com]

- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. database.ich.org [database.ich.org]

- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. biopharminternational.com [biopharminternational.com]

- 25. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. karger.com [karger.com]

Foreword: Unlocking Molecular Complexity with a Versatile Halogenated Phenylethanol

An In-Depth Technical Guide to 2-(2-Bromo-5-fluorophenyl)ethanol as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a particularly valuable scaffold, offering a unique combination of reactive handles that empower chemists to forge intricate pathways toward novel chemical entities. Its utility is most pronounced in the pharmaceutical and fine chemical industries, where the precise introduction of substituted phenyl groups is a cornerstone of modern drug design.

This guide moves beyond a simple recitation of chemical properties. As a senior application scientist, my objective is to provide a narrative grounded in mechanistic understanding and practical application. We will explore not just what reactions this building block undergoes, but why it is so adept at them. The interplay of the ortho-bromo and meta-fluoro substituents governs its reactivity, offering a palette of opportunities for selective functionalization. The ethoxy group, in turn, can be a precursor to a variety of functional groups or a participant in cyclization reactions.

This document is structured to serve as a practical resource for the bench chemist and a strategic guide for the medicinal chemist. We will delve into the core reactivity of this compound, providing detailed, self-validating protocols for key transformations. Each step is explained with an emphasis on the causality behind the choice of reagents and conditions, reflecting field-proven insights.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 866029-28-9 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| Predicted Boiling Point | 261.4 ± 25.0 °C | [6] |

| Predicted Density | 1.562 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 14.60 ± 0.10 | [6] |

Spectroscopic Profile (Predicted and Comparative)

Definitive spectroscopic data should be obtained for each batch of starting material. The following provides predicted data based on established principles and comparison with similar structures.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35-7.25 (m, 1H, Ar-H)

-

δ 7.05-6.95 (m, 2H, Ar-H)

-

δ 3.95 (t, J = 6.5 Hz, 2H, -CH₂OH)

-

δ 3.05 (t, J = 6.5 Hz, 2H, Ar-CH₂-)

-

δ 1.60 (br s, 1H, -OH)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 161.5 (d, JCF ≈ 245 Hz, C-F)

-

δ 142.0 (d, JCF ≈ 7 Hz, C-C-Br)

-

δ 131.0 (d, JCF ≈ 8 Hz, C-H)

-

δ 117.0 (d, JCF ≈ 22 Hz, C-H)

-

δ 115.5 (d, JCF ≈ 21 Hz, C-H)

-

δ 115.0 (d, JCF ≈ 3 Hz, C-Br)

-

δ 61.5 (-CH₂OH)

-

δ 38.5 (Ar-CH₂-)

-

-

Mass Spectrometry (EI):

-

Expected [M]⁺ and [M+2]⁺ isotopic pattern for bromine at m/z 218 and 220.

-

Key fragmentation patterns would likely involve loss of H₂O (m/z 200, 202) and cleavage of the ethyl side chain.

-

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling

The ortho-bromo substituent is the primary reactive site for palladium-catalyzed cross-coupling reactions, a powerful class of transformations for forming carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom can modulate the electronic properties of the aromatic ring, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds. The reaction of this compound with various arylboronic acids provides access to a diverse range of 2-aryl-5-fluorophenylethanol derivatives, which are common substructures in medicinal chemistry.

Rationale: This protocol employs a common palladium catalyst, Pd(PPh₃)₄, and a carbonate base. The use of a biphasic solvent system (toluene and water) is standard for Suzuki couplings, facilitating the interaction of the organic-soluble aryl halide and the water-soluble base.

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

-

To the flask, add a degassed 4:1 mixture of toluene and water (to achieve a substrate concentration of ~0.2 M).

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expected Yield: 80-95%

Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction allows for the formation of a new carbon-carbon bond between the aryl bromide and an alkene, leading to substituted stilbene-like structures. This transformation is highly valuable for extending carbon frameworks.

Rationale: This protocol utilizes palladium(II) acetate as the catalyst precursor, which is reduced in situ to the active Pd(0) species. Triethylamine serves as both the base and a solvent, and the addition of a phosphine ligand like P(o-tolyl)₃ is crucial for stabilizing the palladium catalyst and promoting the reaction.

Step-by-Step Methodology:

-

In a sealed tube, combine this compound (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv.).

-

Add triethylamine as the solvent (to achieve a substrate concentration of ~0.5 M).

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture to remove the triethylammonium bromide salt, and wash the solid with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Expected Yield: 70-85%

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Rationale: This protocol uses a standard Sonogashira catalyst system of Pd(PPh₃)₂Cl₂ and copper(I) iodide. An amine base, such as triethylamine, is used as the solvent and to neutralize the HBr formed during the reaction. The reaction is typically run under anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling).

Step-by-Step Methodology:

-

To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add degassed triethylamine as the solvent (to achieve a substrate concentration of ~0.3 M).

-

Add phenylacetylene (1.2 equiv.) via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Resuspend the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Expected Yield: 85-95%

Functional Group Transformations of the Ethyl Alcohol Moiety

The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for diversification.

Oxidation to 2-(2-Bromo-5-fluorophenyl)acetaldehyde

Mild oxidation conditions are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation.[7]

Rationale: This protocol is based on a well-established method for the oxidation of primary alcohols to aldehydes.[7] Dichloromethane is an excellent solvent for this reaction, and the workup is designed to efficiently remove the chromium byproducts.

Step-by-Step Methodology:

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equiv.) in anhydrous dichloromethane, add a solution of this compound (1.0 equiv.) in dichloromethane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

-

Wash the silica gel pad thoroughly with diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to afford the crude aldehyde, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Expected Yield: 85-95%[7]

Oxidation to 2-(2-Bromo-5-fluorophenyl)acetic Acid

Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. A modern and efficient method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite.

Rationale: This method is advantageous as it avoids the use of heavy metals like chromium. The reaction proceeds under mild, biphasic conditions.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 equiv.) in a mixture of acetonitrile and a phosphate buffer (pH 6.7).

-

Add TEMPO (0.01 equiv.) and sodium chlorite (NaClO₂, 1.5 equiv.).

-

Cool the mixture to 0 °C and add a dilute aqueous solution of sodium hypochlorite (NaOCl, 0.01 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Expected Yield: >90%

Advanced Applications: Intramolecular Cyclization to Form Heterocycles

The strategic placement of the bromo and ethoxy groups in this compound and its derivatives allows for the synthesis of valuable heterocyclic scaffolds, such as benzofurans, through intramolecular cyclization.

Synthesis of Fluorinated Benzofurans

A common strategy involves an initial etherification of the alcohol, followed by a palladium-catalyzed intramolecular C-O bond formation. Alternatively, a Sonogashira coupling followed by an intramolecular cyclization can also yield benzofuran derivatives.

This multi-step sequence illustrates how this compound can be used to construct a benzofuran core.

Application in Drug Discovery: A Case Study

The structural motifs accessible from this compound are prevalent in many biologically active molecules. For instance, the core structure of the potent and selective RIPK1 inhibitor, GSK'963, features a substituted phenyl group that can be conceptually derived from building blocks like the one discussed in this guide.[7][8][9][10][11]

While the exact synthesis of GSK'963 may not start from this specific material, we can illustrate the utility of this compound by outlining a plausible synthesis of a key biphenyl intermediate, demonstrating its strategic importance in constructing complex drug-like molecules.

Conceptual Synthesis of a Biphenyl Intermediate:

A Suzuki coupling of this compound with a suitable boronic acid, as detailed in section 2.1, would yield a biphenyl ethanol derivative. This intermediate could then be further elaborated to introduce the necessary pharmacophores for biological activity. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often used to block metabolic sites or enhance binding affinity.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. US3892773A - 2-Phenyl ethanol derivatives - Google Patents [patents.google.com]

- 3. 2-(2-Bromo-5-fluorophenyl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 4. This compound | 866029-28-9 [chemicalbook.com]

- 5. 2-(2-bromo-5-fluorophenyl)ethan-1-ol | 866029-28-9 [sigmaaldrich.com]

- 6. scienceopen.com [scienceopen.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and evaluation of a novel PET ligand, a GSK’963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Procurement and Verification of 2-(2-Bromo-5-fluorophenyl)ethanol for Pharmaceutical Research and Development

An In-depth Technical Guide for Researchers

This guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial landscape, procurement strategies, and quality verification protocols for 2-(2-Bromo-5-fluorophenyl)ethanol. As a key building block in the synthesis of complex pharmaceutical intermediates, ensuring the quality and timely availability of this reagent is paramount to the success of research and development pipelines.

Chemical Profile and Significance

This compound is a halogenated aromatic compound frequently utilized in medicinal chemistry as a precursor or intermediate. Its structural features—a bromine atom and a fluorine atom on the phenyl ring—provide reactive handles for a variety of cross-coupling reactions and other synthetic transformations, making it a versatile component in the construction of novel therapeutic agents.

The precise identity of the compound is established by the following identifiers:

| Property | Value | Source |

| CAS Number | 866029-28-9 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrFO | [1][2][3] |

| Molecular Weight | 219.05 g/mol | [2][3] |

| IUPAC Name | This compound | |

| Appearance | White powder or clear liquid | [5] |

The presence of both bromo and fluoro substituents allows for orthogonal synthetic strategies, a valuable attribute in multi-step drug synthesis campaigns. The bromine atom is readily functionalized via palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings, while the fluorine atom can modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final drug candidate.

Directory of Commercial Suppliers

Sourcing high-quality starting materials is a critical first step in any experimental workflow. The following table consolidates a list of commercial entities that supply this compound. This list is not exhaustive but represents a cross-section of manufacturers, trading companies, and distributors identified in the public domain.

| Supplier | Business Type | Location | Notes |

| Weifang Yangxu Group Co., Ltd | Manufacturer | China | Offers 99% purity with large production capacity.[1] |

| Chengdu Saiousi Pharmaceutical Co., Ltd. | Trading Company | Sichuan, China | Provides the compound with 99% purity.[5] |

| Sigma-Aldrich (via Enamine) | Distributor | Global | Lists the product and provides detailed safety information. |

| CymitQuimica | Distributor | Spain | Lists the product for laboratory and research use.[4] |

| ChemicalBook Aggregator | Platform | Global | Lists multiple suppliers including Tcichem, Inc. and Shanghai Benso Pharmaceutical Technology Co., Ltd.[3] |

| Guidechem Aggregator | Platform | Global | Lists suppliers such as Chengdu Saiousi Pharmaceutical Co., Ltd.[2][5] |

Procurement Strategy for Researchers: A Workflow for Ensuring Quality

Acquiring a chemical reagent involves more than simply placing an order. For drug development professionals, a rigorous procurement process is essential to prevent costly delays and ensure experimental reproducibility. The workflow below outlines key decision points from supplier selection to final release for laboratory use.

Caption: A logical workflow for procuring and verifying chemical reagents.

Expert Insights on the Workflow:

-

Step 3 (Request Preliminary CoA): Before committing to a purchase, always request a Certificate of Analysis (CoA) for the specific lot you would be receiving. This document is the supplier's guarantee of quality and should not be a generic data sheet.

-

Step 7 (In-House QC): Trust but verify. A self-validating system requires independent confirmation of a reagent's identity and purity. Running simple, in-house checks is a non-negotiable step to safeguard against lot-to-lot variability or substandard material, which could jeopardize weeks or months of research.

Quality Control & Verification Protocol

Upon receipt, the material must be tested to confirm its identity and purity align with the supplier's CoA.

Mandatory Checks on a Certificate of Analysis (CoA): A CoA is the primary document attesting to a product's quality. Researchers should critically evaluate it for completeness and accuracy.

Caption: Key data points to verify on a Certificate of Analysis.

Experimental Protocol: Verifying Identity and Purity

This protocol outlines the basic steps for preparing a sample of this compound for analysis by ¹H NMR and HPLC-MS.

Objective: To confirm the chemical structure and assess the purity of a newly acquired batch.

Materials:

-

This compound (sample from supplier)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water with 0.1% formic acid

-

NMR tubes, vials, micropipettes

Procedure:

-

Sample Preparation for ¹H NMR: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ to the vial. c. Vortex gently until the sample is fully dissolved. d. Transfer the solution to an NMR tube. e. Acquire ¹H NMR spectrum. The resulting spectrum should be consistent with the expected structure of this compound.

-

Sample Preparation for HPLC-MS: a. Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile. b. Perform a serial dilution to create a working solution of ~10 µg/mL. c. Transfer the working solution to an HPLC vial. d. Analyze using a standard reverse-phase C18 column with a gradient elution (e.g., 5-95% Acetonitrile in Water with 0.1% formic acid). e. Monitor via UV detector (e.g., at 254 nm) and a mass spectrometer. The purity is determined by the area percentage of the main peak in the chromatogram, and the mass spectrum should show the expected molecular ion peak.

Trustworthiness through Self-Validation: By performing these independent checks, the research team creates a self-validating system. The results from in-house QC are compared directly against the supplier's CoA. Any significant discrepancy (e.g., purity below specification, presence of unexpected signals in the NMR) must be addressed with the supplier immediately, and the material should remain quarantined.

Safety, Handling, and Storage

Proper handling is crucial for researcher safety and maintaining the integrity of the chemical.

-

Hazard Identification: The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. Sigma-Aldrich recommends storage at room temperature.

References

Methodological & Application

reaction of 2-(2-Bromo-5-fluorophenyl)ethanol with oxidizing agents

An Application Guide to the Selective Oxidation of 2-(2-Bromo-5-fluorophenyl)ethanol

Authored by: A Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the selective oxidation of this compound. This key transformation yields two highly valuable synthetic intermediates: 2-Bromo-5-fluorobenzaldehyde and 2-Bromo-5-fluorophenylacetic acid. The choice of oxidizing agent and reaction conditions dictates the reaction outcome, allowing for precise control over the desired product. This document outlines the underlying chemical principles, provides validated, step-by-step protocols for achieving both products, and offers insights into the causality behind experimental choices to ensure reproducible and high-yielding results.

Introduction: The Synthetic Importance of Selective Oxidation

This compound is a primary alcohol whose oxidation products are crucial building blocks in medicinal chemistry and materials science. The ability to selectively oxidize this starting material to either the corresponding aldehyde or carboxylic acid opens distinct synthetic pathways.

-

2-Bromo-5-fluorobenzaldehyde is a versatile intermediate for introducing the substituted phenyl motif via reactions such as reductive amination, Wittig reactions, and aldol condensations.

-

2-Bromo-5-fluorophenylacetic acid serves as a precursor for amide bond formation, esterification, and other transformations common in the synthesis of biologically active molecules.[1]

The critical factor in achieving this selectivity lies in the choice of the oxidizing agent. The oxidation of a primary alcohol proceeds in two stages: first to an aldehyde, and then, if conditions permit, to a carboxylic acid.[2][3] Mild oxidizing agents in anhydrous conditions allow for the isolation of the aldehyde, while strong oxidizing agents in aqueous media drive the reaction to the carboxylic acid.[4][5]

Oxidation Pathways and Strategic Choices

The oxidation of this compound can be visualized as moving up an "oxidation ladder".[2] The selection of the appropriate reagent is a strategic decision based on the desired final product.

Caption: Oxidation pathways for a primary alcohol.

Mild Oxidants (Stopping at the Aldehyde): Reagents like Dess-Martin periodinane (DMP), Swern oxidation reagents (DMSO, oxalyl chloride), and TEMPO-based systems are designed to perform the first oxidation step efficiently and then stop.[2][6] This is typically because the reactions are run under anhydrous (water-free) conditions. Without water, the intermediate aldehyde cannot form the gem-diol (hydrate) structure necessary for further oxidation to the carboxylic acid.[7]